molecular formula C16H21Li B14075900 lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide CAS No. 101960-85-4

lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide

Cat. No.: B14075900
CAS No.: 101960-85-4
M. Wt: 220.3 g/mol
InChI Key: BGDRFGXWEGBXSS-UHFFFAOYSA-N
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Description

Lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide is an organolithium compound characterized by the presence of a lithium atom bonded to a highly substituted indenyl group. This compound is notable for its unique structure, which includes seven methyl groups attached to the indenyl ring, making it a highly sterically hindered molecule. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide typically involves the reaction of 1,2,3,4,5,6,7-heptamethylindene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent the highly reactive organolithium compound from reacting with moisture or oxygen. The reaction is typically performed in a non-polar solvent such as hexane or diethyl ether at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful handling of reagents and solvents to maintain an inert atmosphere and prevent contamination. The use of automated systems and reactors allows for precise control of reaction conditions, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The compound can add to electrophilic carbonyl compounds, forming alcohols after hydrolysis.

    Deprotonation: It can deprotonate weak acids, forming the corresponding lithium salts.

    Substitution: The compound can participate in substitution reactions, replacing halides or other leaving groups in organic molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include carbonyl compounds (e.g., aldehydes, ketones), halides, and weak acids. Reactions are typically carried out in non-polar solvents under inert atmospheres to prevent side reactions with moisture or oxygen.

Major Products Formed

The major products formed from reactions with this compound depend on the specific reaction type. For example, nucleophilic addition to carbonyl compounds yields alcohols, while deprotonation reactions yield lithium salts of the corresponding acids.

Scientific Research Applications

Lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide has several applications in scientific research:

    Organic Synthesis: It is used as a strong nucleophile and base in various organic synthesis reactions, enabling the formation of complex molecules.

    Polymerization: The compound can initiate anionic polymerization, leading to the production of various polymers and elastomers.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.

    Materials Science: The compound is used in the development of new materials with unique properties, such as high stability and reactivity.

Mechanism of Action

The mechanism of action of lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide involves its strong nucleophilic and basic properties. The lithium atom in the compound is highly electropositive, making the carbon-lithium bond highly polar and reactive. This allows the compound to readily donate electrons to electrophilic centers, facilitating nucleophilic addition and substitution reactions. The steric hindrance provided by the seven methyl groups also influences the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    n-Butyllithium: A widely used organolithium reagent with strong nucleophilic and basic properties.

    Methyllithium: Another organolithium compound used in organic synthesis, known for its high reactivity.

    Phenyllithium: An organolithium reagent used in the synthesis of aromatic compounds.

Uniqueness

Lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide is unique due to its highly substituted indenyl structure, which provides significant steric hindrance. This steric effect can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis and materials science.

Properties

CAS No.

101960-85-4

Molecular Formula

C16H21Li

Molecular Weight

220.3 g/mol

IUPAC Name

lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide

InChI

InChI=1S/C16H21.Li/c1-8-9(2)12(5)16-14(7)10(3)13(6)15(16)11(8)4;/h1-7H3;/q-1;+1

InChI Key

BGDRFGXWEGBXSS-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[C-]1C(=C(C2=C(C(=C(C(=C12)C)C)C)C)C)C

Origin of Product

United States

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